molecular formula C20H20N2 B14181701 3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole CAS No. 918892-42-9

3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole

Katalognummer: B14181701
CAS-Nummer: 918892-42-9
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: UWXDVBQTEZPLSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-phenylimidazole with 2-methylpropyl bromide in the presence of a base can lead to the formation of the desired compound through nucleophilic substitution followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

918892-42-9

Molekularformel

C20H20N2

Molekulargewicht

288.4 g/mol

IUPAC-Name

3-(2-methylpropyl)-2-phenyl-5H-imidazo[2,1-a]isoindole

InChI

InChI=1S/C20H20N2/c1-14(2)12-18-19(15-8-4-3-5-9-15)21-20-17-11-7-6-10-16(17)13-22(18)20/h3-11,14H,12-13H2,1-2H3

InChI-Schlüssel

UWXDVBQTEZPLSL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=C(N=C2N1CC3=CC=CC=C32)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.